molecular formula C11H14O3 B076941 (2,4,6-Trimethyl-phenoxy)-acetic acid CAS No. 13333-81-8

(2,4,6-Trimethyl-phenoxy)-acetic acid

Cat. No. B076941
CAS RN: 13333-81-8
M. Wt: 194.23 g/mol
InChI Key: TVYZUFZJRKBXTB-UHFFFAOYSA-N
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Description

“(2,4,6-Trimethyl-phenoxy)-acetic acid” is a chemical compound that has been studied in various contexts, including its synthesis, structural characterization, and properties. This compound, and its derivatives, play a role in organic chemistry and materials science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which may include compounds similar to “(2,4,6-Trimethyl-phenoxy)-acetic acid”, has been achieved. These compounds were synthesized and characterized using techniques like NMR, IR spectroscopy, and elemental analyses, indicating a method of synthesizing related compounds (Baul et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray diffraction studies, revealing a polymeric trans-O2SnC3 trigonal bipyramidal configuration. This suggests that “(2,4,6-Trimethyl-phenoxy)-acetic acid” and its derivatives could exhibit similar complex molecular structures (Baul et al., 2002).

Chemical Reactions and Properties

Research on related compounds, such as 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, provides insight into potential chemical reactions and antimicrobial activities. These studies highlight the versatility and functional potential of “(2,4,6-Trimethyl-phenoxy)-acetic acid” derivatives in synthesizing biologically active molecules (Noolvi et al., 2016).

Physical Properties Analysis

The crystal structure elucidation and Hirshfeld surface analysis of 2-(4-fluorophenoxy) acetic acid, a compound structurally related to “(2,4,6-Trimethyl-phenoxy)-acetic acid”, provide insights into its physical properties. Such analyses are crucial for understanding the intermolecular interactions and packing modes in the solid state, which affect the compound's physical properties (Prabhuswamy et al., 2021).

Chemical Properties Analysis

The interaction of phenoxyalkanoic acids with metals, as studied through the crystal structures of various complexes, provides valuable information on the chemical properties of “(2,4,6-Trimethyl-phenoxy)-acetic acid”. These studies help in understanding how such compounds can form complexes with metals and the implications of these interactions for their chemical behavior (O'reilly et al., 1987).

Scientific Research Applications

1. Derivatization in Gas Chromatography

Phenoxy acids, including (2,4,6-Trimethyl-phenoxy)-acetic acid, are used in derivatization for gas chromatographic analysis. This process aids in determining the presence and concentration of phenoxy acid herbicides in various samples. For instance, Rompa, Kremer, and Zygmunt (2004) explored the derivatization of phenoxy acids using trimethylphenylammonium hydroxide for gas chromatography (Rompa, Kremer, & Zygmunt, 2004).

2. Synthesis of Alkyl Substituted p-Benzoquinones

The synthesis of alkyl-substituted p-benzoquinones from related phenols, including 2,4,6-Trimethylphenol, is a notable application. This process, catalyzed by copper(II) chloride–amines, is significant in organic chemistry and materials science. Shimizu et al. (1992) described this method, demonstrating its effectiveness in producing various benzoquinones (Shimizu, Watanabe, Orita, Hayakawa, & Takehira, 1992).

3. Adsorption Studies for Environmental Applications

The adsorption properties of phenoxy acids like 2,4-dichlorophenoxy-acetic acid, which are structurally related to (2,4,6-Trimethyl-phenoxy)-acetic acid, have been studied for environmental clean-up applications. Aksu and Kabasakal (2004) investigated the adsorption equilibrium, kinetics, and thermodynamics of this compound using granular activated carbon, which is crucial for understanding its environmental behavior and potential remediation strategies (Aksu & Kabasakal, 2004).

4. Antimicrobial Activity

Some derivatives of phenoxy acetic acids have been synthesized and evaluated for their antimicrobial activities. For example, Noolvi et al. (2016) conducted a study on the antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. This highlights the potential use of such compounds in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

5. Chemical Biology and Pharmacology

The trimethyl lock mechanism, which involves derivatives of phenoxy acetic acid, is a significant tool in chemical biology and pharmacology. It serves as a trigger for the release of molecular compounds. Levine and Raines (2012) elaborated on this mechanism's role in releasing amino groups from amides, demonstrating its versatility and utility in various biological and chemical contexts (Levine & Raines, 2012).

properties

IUPAC Name

2-(2,4,6-trimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-8(2)11(9(3)5-7)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYZUFZJRKBXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357451
Record name (2,4,6-Trimethyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Trimethyl-phenoxy)-acetic acid

CAS RN

13333-81-8
Record name 2-(2,4,6-Trimethylphenoxy)acetic acid
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Record name (2,4,6-Trimethyl-phenoxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4,6-trimethylphenoxy)acetic acid
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